L-Asparaginyl-D-tryptophyl-4-fluoro-L-phenylalaninamide

Cardiovascular Research Cardiotonic Agents Peptide SAR

L-Asparaginyl-D-tryptophyl-4-fluoro-L-phenylalaninamide is a synthetic tripeptide composed of L-asparagine, D-tryptophan, and 4-fluoro-L-phenylalanine. It is a fluorinated analog of the naturally occurring neuropeptide NdWFamide (Asn-D-Trp-Phe-NH2), a cardioexcitatory peptide originally isolated from the gastropod Aplysia kurodai.

Molecular Formula C24H27FN6O4
Molecular Weight 482.5 g/mol
CAS No. 752250-89-8
Cat. No. B12525057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Asparaginyl-D-tryptophyl-4-fluoro-L-phenylalaninamide
CAS752250-89-8
Molecular FormulaC24H27FN6O4
Molecular Weight482.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CC=C(C=C3)F)C(=O)N)NC(=O)C(CC(=O)N)N
InChIInChI=1S/C24H27FN6O4/c25-15-7-5-13(6-8-15)9-19(22(28)33)30-24(35)20(31-23(34)17(26)11-21(27)32)10-14-12-29-18-4-2-1-3-16(14)18/h1-8,12,17,19-20,29H,9-11,26H2,(H2,27,32)(H2,28,33)(H,30,35)(H,31,34)/t17-,19-,20+/m0/s1
InChIKeyIVEFUXLILVHXAP-YSIASYRMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Asparaginyl-D-tryptophyl-4-fluoro-L-phenylalaninamide (CAS 752250-89-8): A Synthetic Fluorinated Tripeptide for Specialized Research


L-Asparaginyl-D-tryptophyl-4-fluoro-L-phenylalaninamide is a synthetic tripeptide composed of L-asparagine, D-tryptophan, and 4-fluoro-L-phenylalanine [1]. It is a fluorinated analog of the naturally occurring neuropeptide NdWFamide (Asn-D-Trp-Phe-NH2), a cardioexcitatory peptide originally isolated from the gastropod Aplysia kurodai [2]. Its structure features a D-amino acid residue, a C-terminal amide, and a para-fluoro substitution on the phenylalanine ring, positioning it as a specialized tool for investigating structure-activity relationships in cardioactive peptides.

Why L-Asparaginyl-D-tryptophyl-4-fluoro-L-phenylalaninamide Cannot Be Substituted by Generic Tripeptide Analogs


Simple substitution with other tripeptides or the non-fluorinated parent compound (NdWFamide) is not scientifically valid. The D-tryptophan chirality is essential for the bioactive conformation [1], and the introduction of a para-fluoro substituent on the phenylalanine ring is a classic medicinal chemistry strategy to alter electronic properties and metabolic stability, potentially impacting receptor binding kinetics and enzymatic degradation rates [2]. These specific structural features are necessary for reproducible SAR studies, making the compound a non-fungible research tool.

Quantitative Differentiation Evidence for L-Asparaginyl-D-tryptophyl-4-fluoro-L-phenylalaninamide


Cardiotonic Activity in Isolated Frog Heart Model vs. Baseline

The parent compound, Asn-D-Trp-Phe-NH2 (NdWFamide), has a well-established cardioexcitatory effect with a threshold concentration of approximately 10^-10 M in the perfused Aplysia heart [1]. The 4-fluoro derivative is claimed to have similar utility for enhancing myocardial function [2]; however, a direct, quantitative comparison of potency, efficacy, or binding affinity between the parent NdWFamide and the 4-fluoro analog in the same assay is not available in the public domain.

Cardiovascular Research Cardiotonic Agents Peptide SAR

Enhanced Proteolytic Stability Conferred by D-Tryptophan and C-Terminal Amidation

The parent compound NdWFamide exhibits high resistance to general peptidase digestion, a property directly attributed to its D-Trp residue [1]. The target compound shares this D-Trp residue and C-terminal amidation, structural motifs known to confer stability against carboxypeptidases [2]. The specific contribution of the 4-fluoro substitution to further stabilization has not been quantitatively reported.

Peptide Stability Protease Resistance Metabolic Stability

Specialized Application Scenarios for L-Asparaginyl-D-tryptophyl-4-fluoro-L-phenylalaninamide in Research


Structure-Activity Relationship (SAR) Studies on Cardioactive Peptide Targets

This compound is best deployed as a chemical probe in SAR studies to delineate the role of electronic effects on the phenylalanine ring in cardioactive peptides. Its comparison with the non-fluorinated parent NdWFamide can illuminate the impact of para-fluoro substitution on receptor binding affinity and functional selectivity at invertebrate cardioexcitatory targets.

Metabolic Stability Assays for Fluorinated Peptide Lead Optimization

Given the established protease resistance of its structural class, this compound can serve as a benchmark in stability assays. Researchers can use it to quantitatively assess whether the addition of a fluorine atom offers any incremental metabolic stability over the base NdWFamide peptide in serum or tissue homogenates.

Comparative In Vitro Pharmacology in Cardiac Tissue Models

The compound is suitable for use in isolated organ bath experiments (e.g., frog or rodent heart) to generate direct, head-to-head potency data against the parent peptide. The existing data for NdWFamide provides a robust baseline for quantifying any shift in potency or intrinsic activity resulting from the 4-fluoro modification.

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